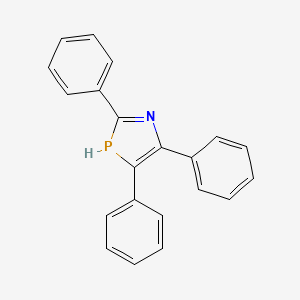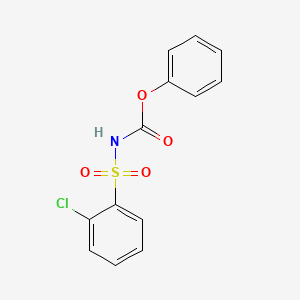![molecular formula C12H12Cl2N2 B14288507 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole CAS No. 116628-28-5](/img/structure/B14288507.png)
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a dichloromethylphenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-3-methylacetophenone.
Formation of the Intermediate: The acetophenone undergoes a reaction with ethylamine to form the corresponding imine.
Cyclization: The imine is then cyclized with formic acid to yield the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(3,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-benzimidazole
Comparison: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is unique due to the presence of the 2,4-dichloro-3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Propiedades
Número CAS |
116628-28-5 |
|---|---|
Fórmula molecular |
C12H12Cl2N2 |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
1-[1-(2,4-dichloro-3-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-11(13)4-3-10(12(8)14)9(2)16-6-5-15-7-16/h3-7,9H,1-2H3 |
Clave InChI |
XTEJIKOJALVLBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)C(C)N2C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


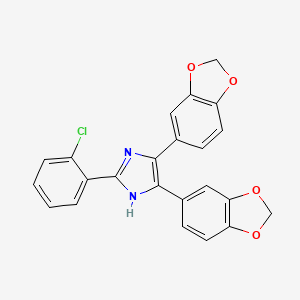
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
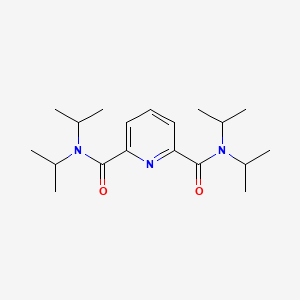
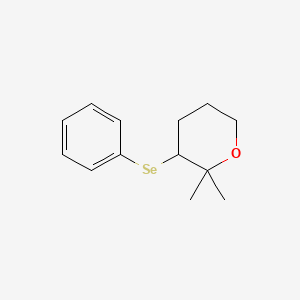
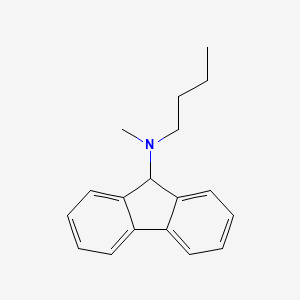
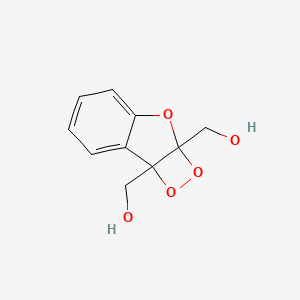
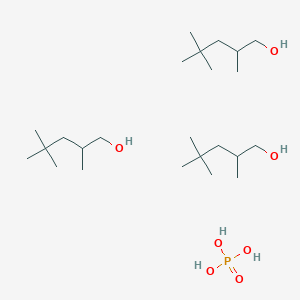
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
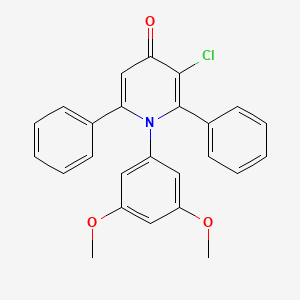
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
